![molecular formula C8H10O8S2 B14007717 6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate CAS No. 5443-45-8](/img/structure/B14007717.png)
6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate is a complex organic compound that features a pyran ring substituted with methanesulfonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate typically involves the reaction of a pyran derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the methanesulfonate groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive methanesulfonate groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate involves the reactivity of its methanesulfonate groups. These groups can act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound can also interact with biological molecules, potentially inhibiting enzyme activity by modifying active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonimidates: These compounds also contain sulfonate groups and are used in similar applications.
Sulfonamides: Known for their use in medicinal chemistry as antibiotics.
Sulfoximines: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
5443-45-8 |
|---|---|
Formule moléculaire |
C8H10O8S2 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
(5-methylsulfonyloxy-4-oxopyran-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C8H10O8S2/c1-17(10,11)15-4-6-3-7(9)8(5-14-6)16-18(2,12)13/h3,5H,4H2,1-2H3 |
Clé InChI |
LQERLLIYCRLTPT-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1=CC(=O)C(=CO1)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


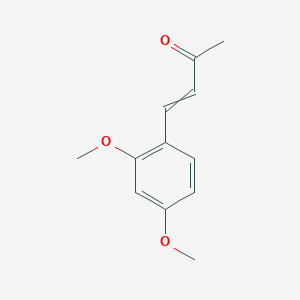
![N-[1,1-biphenyl]-4-yl-N-[4-(4-dibenzofuranyl)phenyl]-4-aminobiphenyl](/img/structure/B14007646.png)
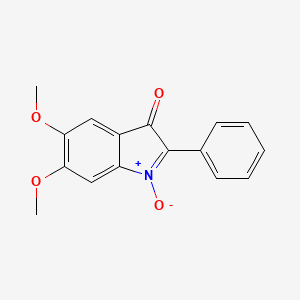

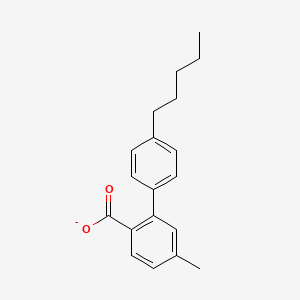
![N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine](/img/structure/B14007664.png)
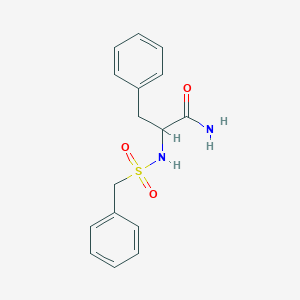
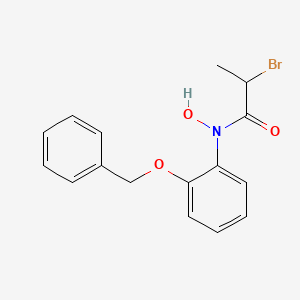
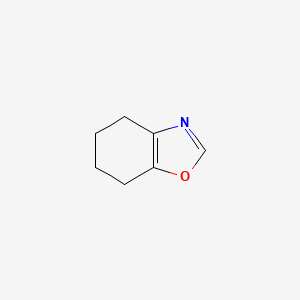
![9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione](/img/structure/B14007683.png)

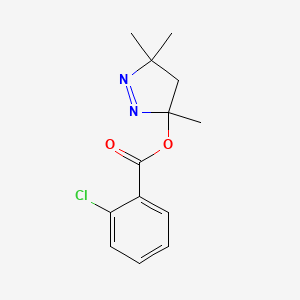

![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide](/img/structure/B14007719.png)
